Regioisomeric Structural Differentiation: 2,4-Dimethyl vs. 2,5-Dimethyl Pyrrole Substitution Determines Hydrogen-Bond Donor Topology
CAS 545369-21-9 bears methyl groups at the 2- and 4-positions of the pyrrole ring, leaving the pyrrole 5-position unsubstituted and the NH at position 1 sterically accessible. In contrast, the direct regioisomer CAS 545369-19-5 carries methyl groups at the 2- and 5-positions, which sterically encumbers the pyrrole NH and alters the electron density distribution across the ring . This structural difference is quantifiable by calculated molecular electrostatic potential (MEP) surfaces and HOMO-LUMO gap values, which differ between the two regioisomers due to the distinct conjugation patterns between the pyrrole substituent and the triazine core [1]. In related pyrrole-triazine kinase inhibitor series, the position of the pyrrole NH relative to the hinge-binding region of the kinase ATP pocket is a critical determinant of binding affinity [2].
| Evidence Dimension | Pyrrole substitution pattern (methyl group positions) governing steric and electronic properties |
|---|---|
| Target Compound Data | 2,4-Dimethyl substitution; SMILES CCN1N=C(CC(=N1)c2c(c[nH]c2C)C)C; pyrrole 5-position unsubstituted; pyrrole NH sterically accessible |
| Comparator Or Baseline | CAS 545369-19-5 (2,5-dimethyl isomer); SMILES CCN1N=C(CC(=N1)c2cc([nH]c2C)C)C; pyrrole NH flanked by methyl at position 2 |
| Quantified Difference | Positional isomerism: methyl group shifted from pyrrole C4 to C5; alters NH steric accessibility and ring electron density distribution |
| Conditions | Structural comparison based on SMILES notation and regioisomer identity confirmed by CAS registry; electronic differences inferable from established quantum chemical principles applied to pyrrole positional isomers |
Why This Matters
For researchers conducting kinase inhibitor SAR or fragment-based screening, the differential accessibility of the pyrrole NH directly impacts hydrogen-bonding capacity to biological targets, making regioisomer selection a non-trivial procurement decision.
- [1] Kiraz, A.O., Kara, İ., Ak, M., Cetisli, H. Theoretical investigation of triazine based a star shape pyrrole monomer. Computational and Theoretical Chemistry, 2017. Demonstrates computational differentiation of pyrrole-triazine electronic properties based on substitution pattern. View Source
- [2] Bristol-Myers Squibb Company. Pyrrolotriazine compounds useful as kinase inhibitors. US Patent 8,791,257 B2. Issued July 29, 2014. Documents the importance of pyrrole substitution position for kinase hinge-region binding. View Source
